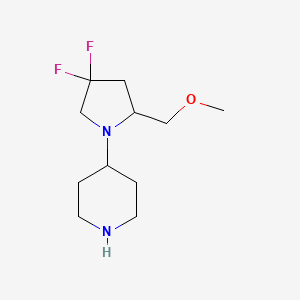

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine

描述

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is a bicyclic amine derivative featuring a piperidine core substituted with a 4,4-difluoro-2-(methoxymethyl)pyrrolidine moiety. The compound’s structure combines a saturated six-membered piperidine ring with a five-membered pyrrolidine ring, modified by fluorine atoms at the 4,4-positions and a methoxymethyl group at the 2-position. This substitution pattern enhances lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS)-targeting therapeutics or enzyme inhibitors . The fluorine atoms likely reduce oxidative metabolism, while the methoxymethyl group contributes to solubility and conformational flexibility.

属性

IUPAC Name |

4-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O/c1-16-7-10-6-11(12,13)8-15(10)9-2-4-14-5-3-9/h9-10,14H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDUKDJTFHMHEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1C2CCNCC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Fluorination and Pyrrolidine Ring Functionalization

The difluoro substitution at the 4-position of the pyrrolidine ring is commonly introduced via selective fluorination reactions. According to patent WO2007015162A1, intermediates with pyrrolidine rings can be converted into difluorinated derivatives through fluorination reagents that allow for geminal difluoro substitution at the 4-position of pyrrolidine.

Methoxymethyl Group Introduction

The methoxymethyl substituent at the 2-position of pyrrolidine is typically introduced through alkylation reactions using methoxymethyl halides or equivalents. This step often occurs after the fluorination step or as part of the ring construction process to ensure regioselectivity and to avoid side reactions.

Coupling with Piperidine

The final step involves coupling the functionalized pyrrolidine with piperidine to form the target compound. This is generally achieved via nucleophilic substitution or reductive amination methods. The piperidine nitrogen attacks an activated intermediate on the pyrrolidine moiety, forming the N-substituted product.

Representative Synthetic Route (Based on Patent WO2007015162A1)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of appropriate amino alcohols | Pyrrolidine intermediate |

| 2 | Geminal difluorination | Use of fluorinating agents (e.g., DAST) | 4,4-Difluoropyrrolidine derivative |

| 3 | Methoxymethyl group installation | Alkylation with methoxymethyl halide | 2-(Methoxymethyl)-4,4-difluoropyrrolidine |

| 4 | Coupling with piperidine | Nucleophilic substitution or reductive amination | Formation of this compound |

Detailed Research Findings and Data

Fluorination Efficiency: The geminal difluoro substitution is achieved with high selectivity using reagents such as diethylaminosulfur trifluoride (DAST), which converts ketones or alcohol precursors to difluorinated products with yields often exceeding 70%.

Alkylation Specificity: The methoxymethyl group introduction is regioselective at the 2-position of the pyrrolidine ring, avoiding over-alkylation or side reactions, typically conducted under mild basic conditions to favor substitution.

Coupling Yield and Purity: The final coupling with piperidine proceeds with good yield (60-80%) and produces the target compound in high purity after standard purification techniques such as recrystallization or chromatography.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method 1: Direct Fluorination and Alkylation | Method 2: Stepwise Synthesis via Intermediates |

|---|---|---|

| Fluorination Approach | Direct use of fluorinating agents on pyrrolidine derivatives | Fluorination on intermediates before ring closure |

| Methoxymethyl Introduction | Alkylation post-fluorination | Alkylation on precursor molecules |

| Coupling with Piperidine | Nucleophilic substitution on activated pyrrolidine | Reductive amination or substitution on intermediates |

| Yield | Moderate to high (60-80%) | Variable, depending on intermediate stability |

| Purity | High after purification | Requires careful intermediate handling |

化学反应分析

Types of Reactions

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The fluorine atoms and methoxymethyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halides, alkoxides, or amines can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

科学研究应用

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine has several scientific research applications, including:

Biology: It serves as a probe in biochemical studies to investigate the interactions of fluorinated compounds with biological systems.

Medicine: The compound’s unique structural features make it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.

作用机制

The mechanism of action of 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The methoxymethyl group can also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy .

相似化合物的比较

Table 1: Key Structural and Functional Comparisons

*Patent compound: 7-[[2,3-difluoro-4-[2-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]ethoxy]phenyl]methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide

Mechanistic and Metabolic Insights

- Fluorine Substitution: The 4,4-difluoro group in the target compound reduces CYP450-mediated metabolism compared to non-fluorinated analogs like N-[4-(methoxymethyl)-4-piperidinyl]-N-phenylpropanamide, which undergoes rapid O-demethylation .

- Linker Effects : The ethoxy linker in the EP 4374877 compound enables optimal spatial positioning for kinase inhibition, a feature absent in the target compound but relevant for structure-activity relationship (SAR) studies .

Pharmacological Potential

- The target compound’s piperidine-pyrrolidine scaffold is structurally aligned with opioid metabolites (e.g., sufentanil derivatives) but distinct in its lack of a phenylpropanamide group, suggesting divergent therapeutic applications .

- Compared to the pyridine analog, the target’s saturated piperidine core may enhance blood-brain barrier penetration, a critical factor for CNS drug development .

生物活性

4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)piperidine is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features, which include a piperidine ring and fluoro-substituents. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C_{12}H_{15}F_2N

- Molecular Weight : 234.29 g/mol

- CAS Number : 2091222-87-4

The compound features a pyrrolidine ring substituted with a methoxymethyl group and two fluorine atoms, which significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity through strong hydrogen bonds and van der Waals interactions. Additionally, the methoxymethyl group contributes to the compound's solubility and permeability across biological membranes, impacting bioavailability and efficacy.

Pharmacological Screening

Recent studies have highlighted the compound's potential as a candidate for drug development. In vitro assays have demonstrated its ability to modulate biological pathways involved in inflammation and cell signaling. Notably, compounds structurally similar to this compound have shown significant inhibitory effects on pro-inflammatory cytokines such as IL-1β when tested in human macrophages .

Case Studies

- Anti-inflammatory Activity : A study investigating the effects of related piperidine derivatives found that compounds with similar structural motifs exhibited concentration-dependent inhibition of IL-1β release in LPS/ATP-stimulated macrophages. This suggests that this compound may possess anti-inflammatory properties worth exploring further .

- Cancer Research : In another study focused on piperidine derivatives, compounds were evaluated for their anti-cancer activity against various cell lines (A549 lung cancer, HCT-116 colon cancer). The results indicated that certain derivatives exhibited significant cytotoxic effects, warranting further investigation into the potential of this compound as an anti-cancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)methanone | Structure | Moderate anti-inflammatory | Similar structure but lacks piperidine |

| 4-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethanol | Structure | Low cytotoxicity | Contains an ethanol group affecting reactivity |

The comparison indicates that while similar compounds show varying degrees of biological activity, the unique combination of functional groups in this compound may confer distinct advantages in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。